N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide

SYK inhibition Kinase inhibitor potency Cell-free IC50

TAK-659 (mivavotinib) is the only commercially available dual SYK/FLT3 inhibitor with equipotent activity (SYK IC50 3.2 nM; FLT3 IC50 4.6 nM). Its thiophene-2-carboxamide scaffold delivers >50-fold selectivity across 290 kinases—a decisively cleaner profile than fostamatinib's active metabolite R406 (binds 79 kinases). In FLT3-ITD AML models, TAK-659 achieves 96% tumor growth inhibition at 60 mg/kg, a result unattainable with SYK-selective entospletinib. For B-cell malignancy research, it provides superior apoptosis induction and microenvironment disruption at low doses. Procure TAK-659 where equipotent dual-pathway inhibition is mechanistically critical.

Molecular Formula C17H21NO2S
Molecular Weight 303.42
CAS No. 380189-58-2
Cat. No. B2394182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide
CAS380189-58-2
Molecular FormulaC17H21NO2S
Molecular Weight303.42
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=CS2
InChIInChI=1S/C17H21NO2S/c1-12(2)14-6-8-15(9-7-14)20-11-13(3)18-17(19)16-5-4-10-21-16/h4-10,12-13H,11H2,1-3H3,(H,18,19)
InChIKeyKPZXOCOMNCZKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide (TAK-659): A Dual SYK/FLT3 Inhibitor for Oncology Research Procurement


N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide, also known as TAK-659 or mivavotinib, is a synthetic small-molecule thiophene-2-carboxamide derivative [1]. It is a reversible, ATP-competitive, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), with reported IC50 values of approximately 3.2 nM and 4.6 nM, respectively [2]. The compound has undergone Phase I/II clinical evaluation in B-cell lymphoma and acute myeloid leukemia (AML) [3]. Its structural basis lies in a non-annulated heteroaromatic pyrrolidinone scaffold optimized through structure-based drug design by Takeda Pharmaceuticals [1].

Why SYK Inhibitors Like Fostamatinib or Entospletinib Cannot Substitute for TAK-659 in FLT3-Dependent Research Models


Despite sharing a nominal classification as SYK inhibitors, compounds such as fostamatinib (R406/R788) and entospletinib (GS-9973) cannot substitute for TAK-659 in research models where FLT3 co-inhibition is required [1]. TAK-659 is distinguished by its equipotent dual inhibition of SYK (IC50 ~3.2 nM) and FLT3 (IC50 ~4.6 nM), a profile structurally enabled by its thiophene-2-carboxamide scaffold [2]. Fostamatinib inhibits FLT3 with approximately 5-fold lower potency than SYK, while entospletinib is explicitly selective for SYK, showing 13- to >1,000-fold cellular selectivity over FLT3 . Consequently, substituting either agent for TAK-659 in FLT3-ITD-driven AML xenografts or FLT3-mutated primary patient samples results in a loss of the FLT3-mediated antiproliferative synergy that characterizes TAK-659's preclinical activity .

Quantitative Differentiation Guide for TAK-659 (CAS 380189-58-2) Against Comparator SYK/FLT3 Inhibitors


SYK Inhibitory Potency: TAK-659 vs. Fostamatinib, Entospletinib, and RO9021 in Cell-Free Assays

TAK-659 demonstrates approximately 13-fold greater SYK inhibitory potency than the clinically established SYK inhibitor fostamatinib (R406) in cell-free assays [1] . It also surpasses the more selective SYK inhibitors entospletinib and RO9021 by factors of 2.4-fold and 1.75-fold, respectively . This higher potency translates to greater target engagement at equivalent drug concentrations, particularly relevant in resistant cellular contexts.

SYK inhibition Kinase inhibitor potency Cell-free IC50 Oncology research

Dual SYK/FLT3 Inhibition: TAK-659 vs. SYK-Selective Inhibitors Entospletinib and Fostamatinib

TAK-659 exhibits potent dual inhibition of SYK and FLT3 (IC50 3.2 nM and 4.6 nM, respectively), a property not shared by other advanced SYK inhibitors [1]. Entospletinib is explicitly selective for SYK, showing no meaningful FLT3 inhibition at therapeutic concentrations (13- to >1,000-fold selectivity) . Fostamatinib's active metabolite R406 inhibits SYK with an IC50 of 41 nM but is approximately 5-fold less potent against FLT3 . The FLT3-ITD mutation, present in approximately 30% of AML patients, is associated with poor prognosis; TAK-659's dual mechanism addresses both SYK-mediated and FLT3-ITD-driven oncogenic signaling simultaneously [2].

FLT3 inhibition Dual kinase inhibitor AML targeted therapy FLT3-ITD

Kinase Selectivity: TAK-659 (>50-fold over 290 kinases) vs. Fostamatinib (R406) Broad Kinase Activity

TAK-659 demonstrates >50-fold selectivity for SYK and FLT3 over a panel of 290 other protein kinases, as assessed in broad kinome profiling [1]. In contrast, the active metabolite of fostamatinib, R406, exhibits activity at many protein kinases at therapeutically relevant concentrations and is described as less selective in the kinase domain [2]. Furthermore, R406 has a binding profile where 25 kinases show Kd < 15 nM and 54 additional kinases with Kd < 100 nM, indicating a broader target engagement range [3].

Kinase selectivity profiling Off-target activity Broad kinase panel Drug safety pharmacology

In Vivo Antitumor Activity: TAK-659 in FLT3-ITD and WT FLT3 AML Xenografts at 60 mg/kg QD

In AML cell-line xenograft models, daily oral administration of TAK-659 at 60 mg/kg achieves near-complete tumor growth inhibition (TGI 96%) in the FLT3-ITD-mutant MV-4-11 model, compared to a moderate TGI of 66% in the wild-type FLT3 KG-1 model [1]. This differential efficacy demonstrates TAK-659's specific potency advantage in FLT3-mutation-driven contexts, a property not recapitulated by single-target SYK inhibitors like entospletinib, which does not achieve comparable FLT3-mediated anti-leukemic activity in vivo .

AML xenograft Tumor growth inhibition FLT3-ITD model In vivo efficacy

Apoptosis Induction in Primary CLL Cells: TAK-659 at Lower Doses than R406 in Co-Culture Ex Vivo Systems

In a head-to-head ex vivo experiment using primary CLL cells co-cultured with bone marrow stromal cells (BMSCs), CD40L, CpG ODN, and anti-IgM to mimic the lymphoma microenvironment, TAK-659 induced apoptosis at lower doses than R406 (the active metabolite of fostamatinib) [1]. This direct comparison, conducted in the same experimental system, indicates that TAK-659 possesses higher potency in overcoming microenvironment-mediated survival signals, a critical factor for activity in B-cell malignancies where tumor-stroma interactions drive chemoresistance.

Chronic lymphocytic leukemia Microenvironment signaling Apoptosis induction BCR pathway

High-Value Research Applications for TAK-659 (Mivavotinib) Based on Comparative Evidence


FLT3-ITD Mutant AML Preclinical Models Where Dual SYK/FLT3 Inhibition Is Required

TAK-659 is the preferred choice for AML research involving FLT3-ITD mutations. In these models, its equipotent dual inhibition of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) provides a pharmacodynamic profile that single-target SYK inhibitors like entospletinib cannot replicate. In the MV-4-11 FLT3-ITD xenograft model, TAK-659 achieves a tumor growth inhibition rate of 96% at 60 mg/kg QD, demonstrating robust in vivo efficacy [1]. The heterogeneity study by Brattås et al. further confirms that antiproliferative effects of TAK-659 are significantly higher in FLT3-mutated versus non-mutated primary AML patient cells, unlike several comparator SYK inhibitors [2].

Primary CLL and B-Cell Lymphoma Microenvironment Resistance Studies

For ex vivo modeling of B-cell malignancies where stromal and microenvironmental protection drives drug resistance, TAK-659 demonstrates superior apoptosis induction at lower doses compared to the active metabolite of fostamatinib (R406) [3]. This property makes TAK-659 the compound of choice for studies investigating BCR pathway inhibition coupled with microenvironment disruption. Additionally, Phase I clinical data showed TAK-659 achieved an overall response rate of 89% in evaluable follicular lymphoma patients and 28% in diffuse large B-cell lymphoma patients, providing translational validation for its use in B-cell malignancy research [4].

Kinase Selectivity Profiling and Off-Target Assessment in B-Cell Signaling Research

In experiments requiring a clean, interpretable kinase inhibition profile, TAK-659's >50-fold selectivity for SYK and FLT3 across 290 other kinases [1] offers a definitive advantage over fostamatinib's active metabolite R406, which binds 79 kinases with a Kd below 100 nM [5]. This cleaner selectivity profile makes TAK-659 the rational procurement choice for studies aimed at dissecting SYK-dependent versus SYK-independent signaling events in B-cell receptor and integrin signaling pathways.

Combination Therapy Research Targeting BTK Inhibitor-Resistant CLL

TAK-659's demonstrated ability to overcome microenvironment-mediated resistance, combined with preclinical evidence showing synergistic apoptosis induction when added sequentially to ibrutinib-treated CLL cells [3], positions it as the optimal SYK inhibitor for combination therapy studies in Bruton's tyrosine kinase inhibitor-resistant contexts. Its dual SYK/FLT3 mechanism provides a two-pronged approach to overcoming BCR pathway reactivation.

Quote Request

Request a Quote for N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.